4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of 4-chloro-2-(dimethylamino)pyrimidine with a suitable nitrile source under controlled conditions. One common method includes the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4-Chloro-2-(dimethylamino)pyrimidine-5-amine.
Oxidation: 4-Chloro-2-(dimethylamino)pyrimidine-5-nitro.
Scientific Research Applications
4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: Used in the development of compounds that can modulate biological pathways, particularly those involving tyrosine kinases.
Chemical Biology: Employed in the design of probes for studying enzyme activities and protein interactions.
Industrial Applications: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile is primarily related to its role as a building block for bioactive molecules. When incorporated into kinase inhibitors, it can mimic ATP and bind to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile
- 4-Chloro-2-(dimethylamino)pyrimidine-5-carboxylate
Comparison:
- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Similar in structure but contains a methylthio group instead of a dimethylamino group. This difference can affect its reactivity and biological activity.
- 4-Chloro-2-(dimethylamino)pyrimidine-5-carboxylate: Contains a carboxylate group instead of a nitrile group, which can influence its solubility and interaction with biological targets.
4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12(2)7-10-4-5(3-9)6(8)11-7/h4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWJLPHVJAUOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513402 | |
Record name | 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82183-24-2 | |
Record name | 4-Chloro-2-(dimethylamino)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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